

Application Notes and Protocols for Cyanine5.5 Alkyne in Peptide Labeling

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Compound of Interest		
Compound Name:	Cyanine5.5 alkyne chloride	
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Introduction

Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for the specific labeling of peptides and other biomolecules. Its exceptional photophysical properties, including high molar extinction coefficient and fluorescence emission in the NIR spectrum, make it ideal for a range of applications, from in vitro assays to in vivo imaging, where minimal background autofluorescence and deep tissue penetration are critical. This document provides detailed application notes and experimental protocols for the efficient and specific labeling of azide-modified peptides with Cy5.5 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The CuAAC reaction facilitates the formation of a stable triazole linkage between an alkyne (Cy5.5 alkyne) and an azide-functionalized molecule (the peptide of interest). This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with sensitive biological molecules. The resulting Cy5.5-labeled peptides can be used to visualize and track their localization, interactions, and dynamics within complex biological systems.

Properties of Cyanine5.5 Alkyne

Cyanine 5.5 alkyne is a water-soluble and photostable dye, ensuring bright and stable fluorescent signals in aqueous environments typically used for biological experiments. Its

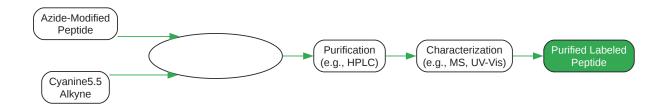


fluorescence is largely insensitive to pH in the physiological range (pH 4-10). A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Excitation Maximum (λex)	~678 nm	[1]
Emission Maximum (λem)	~694 nm	[1]
Molar Extinction Coefficient (ε)	~190,000 cm ⁻¹ M ⁻¹	[1]
Quantum Yield (Φ)	~0.20	[2]
Molecular Weight	~940.09 g/mol	[1]

Experimental Protocols General Workflow for Peptide Labeling with Cyanine5.5 Alkyne

The overall process for labeling an azide-modified peptide with Cyanine5.5 alkyne involves the CuAAC reaction, followed by purification of the labeled peptide and subsequent characterization to confirm successful conjugation.



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Caption: General workflow for labeling an azide-modified peptide with Cyanine 5.5 alkyne.

Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methodological & Application





This protocol describes the labeling of an azide-containing peptide with Cyanine5.5 alkyne in solution.

Materials:

- · Azide-modified peptide
- Cyanine5.5 alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- · Sodium ascorbate
- Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

- Reagent Preparation:
 - Azide-Peptide Stock Solution: Prepare a 1-10 mM stock solution of the azide-modified peptide in nuclease-free water or a compatible buffer.
 - Cyanine5.5 Alkyne Stock Solution: Prepare a 10 mM stock solution of Cyanine5.5 alkyne in anhydrous DMSO.
 - Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in nucleasefree water.
 - THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in nuclease-free water.
 - Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM stock solution of sodium ascorbate in nuclease-free water.



- · Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed. For a final reaction volume of 200 μL:
 - 100 μL PBS buffer
 - 50 μL Azide-modified peptide solution (e.g., 1-5 mg/mL)[3]
 - 4 μL Cyanine5.5 alkyne stock solution (final concentration ~200 μΜ)
 - Vortex the mixture briefly.
- Catalyst Preparation and Addition:
 - In a separate tube, prepare the copper(I) catalyst by mixing 10 μL of 20 mM CuSO₄ solution with 10 μL of 100 mM THPTA solution. Let it stand for a few minutes.[3]
 - Add the 20 μL of the catalyst mixture to the reaction tube. Vortex briefly.
- Initiation of the Reaction:
 - Add 10 μL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[3]
 - Vortex the tube gently.
- Incubation:
 - Protect the reaction from light by wrapping the tube in aluminum foil.
 - Incubate the reaction at room temperature for 30 minutes to 1 hour. Longer reaction times may improve labeling efficiency.[3]

Purification of the Labeled Peptide by HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying the labeled peptide from unreacted dye and peptide.[4]



Materials:

- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- HPLC system with a UV detector

Procedure:

- Sample Preparation:
 - After the reaction is complete, centrifuge the reaction mixture to pellet any precipitate.
 - Dilute the supernatant with Mobile Phase A before injection.
- · HPLC Method:
 - Column: C18, 5 μm particle size, 100 Å pore size, 4.6 x 250 mm.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor at 220 nm (for the peptide backbone) and 678 nm (for Cyanine5.5).
 - Gradient: A typical gradient for peptide separation is a linear increase in Mobile Phase B.
 An example gradient is:
 - 0-5 min: 5% B
 - 5-35 min: 5% to 65% B
 - 35-40 min: 65% to 95% B
 - 40-45 min: 95% B
 - 45-50 min: 95% to 5% B



- 50-60 min: 5% B (re-equilibration)
- The optimal gradient may need to be adjusted based on the hydrophobicity of the specific peptide.
- Fraction Collection:
 - Collect fractions corresponding to the peak that absorbs at both 220 nm and 678 nm. This
 peak represents the Cyanine5.5-labeled peptide.
- Post-Purification:
 - Lyophilize the collected fractions to obtain the purified labeled peptide as a powder.

Characterization of the Labeled Peptide

Mass Spectrometry:

Mass spectrometry (MS) is used to confirm the successful conjugation of Cyanine5.5 alkyne to the peptide.[4]

Expected Mass Shift: The covalent attachment of Cyanine 5.5 alkyne to the peptide will result
in a specific mass increase. The exact mass shift should be calculated based on the
molecular weight of the Cyanine 5.5 alkyne used. For a Cyanine 5.5 alkyne with a molecular
weight of approximately 940.09 g/mol, the mass of the labeled peptide will be the mass of
the unlabeled peptide plus ~940.09 Da.

Procedure:

- Dissolve a small amount of the lyophilized, purified labeled peptide in an appropriate solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Analyze the sample using a suitable mass spectrometer (e.g., ESI-MS or MALDI-TOF).
- Compare the observed molecular weight with the calculated theoretical mass of the labeled peptide.

UV-Vis Spectroscopy:



UV-Vis spectroscopy can be used to determine the concentration and labeling efficiency.

Procedure:

- Dissolve the purified labeled peptide in a suitable buffer.
- Measure the absorbance at the peptide's absorbance maximum (typically ~280 nm if it contains Trp or Tyr residues) and at the absorbance maximum of Cyanine5.5 (~678 nm).
- The degree of labeling can be estimated by applying the Beer-Lambert law using the known extinction coefficients of the peptide and the dye.

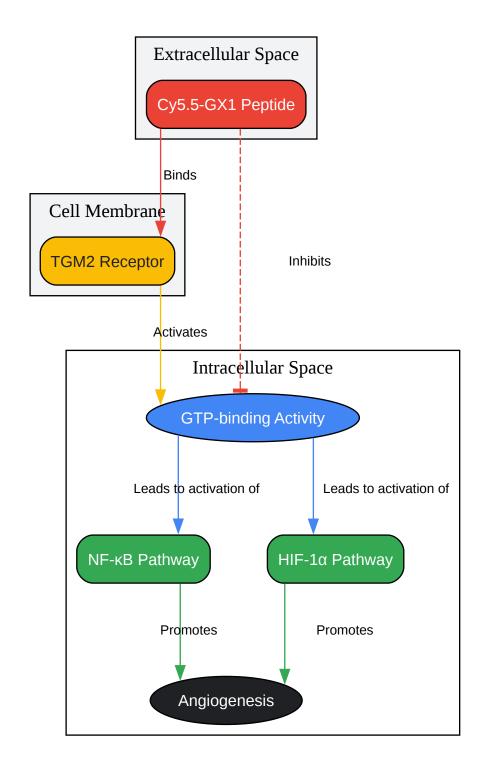
Application Example: Imaging Tumor Vasculature with a Cy5.5-Labeled Peptide

The peptide GX1 (sequence: CGNSNPKSC) has been identified as a ligand that specifically targets tumor vasculature.[4] When labeled with a near-infrared fluorophore like Cy5.5, it can be used as a probe for in vivo imaging of tumor angiogenesis.

Biological Context: GX1 Signaling in Angiogenesis Inhibition

Recent studies have identified Transglutaminase-2 (TGM2) as the receptor for the GX1 peptide on tumor endothelial cells.[5] The binding of GX1 to TGM2 inhibits its GTP-binding activity, which in turn downregulates the downstream NF-κB and HIF-1α signaling pathways.[5] These pathways are crucial for promoting angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting this signaling cascade, the GX1 peptide can suppress angiogenesis.





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Caption: Signaling pathway of GX1 peptide in inhibiting angiogenesis.

Conclusion



Cyanine5.5 alkyne is a versatile and robust fluorescent probe for the specific labeling of peptides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and straightforward method for conjugation. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully label, purify, and characterize their peptides of interest for a wide range of applications in biological research and drug development. The use of Cy5.5-labeled peptides, such as the GX1 peptide, enables the visualization and study of complex biological processes like angiogenesis, paving the way for new diagnostic and therapeutic strategies.

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